Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the difluoromethyl group adds to its distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with other reagents under controlled conditions. One common method includes the use of ethyl acetylpyruvate and hydrazine . The reaction conditions often require a metal-free process, ensuring safety and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved safety, scalability, and efficiency. These methods utilize starting materials like ethyl glycinate hydrochloride and employ catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, and various catalysts . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which are of significant interest due to their diverse biological activities .
Scientific Research Applications
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . This inhibition disrupts the energy production in pathogenic bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate stands out due to its difluoromethyl group, which enhances its biological activity and metabolic stability . This unique feature makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H12F2N2O2 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-16-10(15)8-6-3-5(9(11)12)4-7(6)13-14-8/h5,9H,2-4H2,1H3,(H,13,14) |
InChI Key |
ABYMONGGYXCWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC(C2)C(F)F |
Origin of Product |
United States |
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